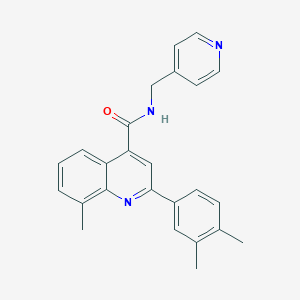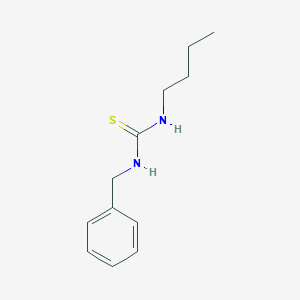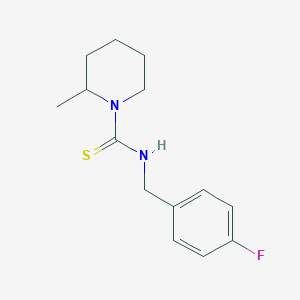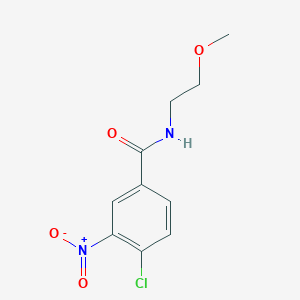
2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide
説明
2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide, also known as DMQX, is a chemical compound that belongs to the quinolinecarboxamide family. DMQX is a potent antagonist of the ionotropic glutamate receptor, which is a type of receptor that is involved in the transmission of excitatory signals in the central nervous system (CNS).
作用機序
2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine-binding site. This binding prevents the binding of glycine, which is an essential co-agonist for the activation of the NMDA receptor. By blocking the NMDA receptor, this compound can reduce the excitatory transmission in the CNS, which can be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can reduce the release of glutamate, which is a neurotransmitter that is involved in the transmission of excitatory signals in the CNS. This reduction in glutamate release can reduce the excitotoxicity that is associated with neurological disorders. This compound can also reduce the production of reactive oxygen species, which are molecules that can cause oxidative damage to cells and tissues.
実験室実験の利点と制限
2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. This compound is a potent and selective antagonist of the NMDA receptor, which makes it a valuable tool for studying the role of NMDA receptors in the CNS. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. This compound can have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results. This compound can also have limited solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several future directions for the research on 2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide. First, this compound can be used to study the role of NMDA receptors in neurological disorders such as epilepsy, stroke, and Alzheimer's disease. Second, this compound can be used to study the mechanisms of synaptic plasticity, which is a process that is involved in learning and memory. Third, this compound can be used to develop new drugs that target the NMDA receptor for the treatment of neurological disorders. Finally, this compound can be used to study the role of ionotropic glutamate receptors in other physiological systems, such as the immune system.
科学的研究の応用
2-(3,4-dimethylphenyl)-8-methyl-N-(4-pyridinylmethyl)-4-quinolinecarboxamide has been widely used in scientific research to study the role of ionotropic glutamate receptors in the CNS. This compound has been shown to block the N-methyl-D-aspartate (NMDA) receptor, which is a subtype of the ionotropic glutamate receptor. This blockade can be used to study the role of NMDA receptors in learning and memory, as well as in neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-8-methyl-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O/c1-16-7-8-20(13-18(16)3)23-14-22(21-6-4-5-17(2)24(21)28-23)25(29)27-15-19-9-11-26-12-10-19/h4-14H,15H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJAVBQRXKQCGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=C(C=C3)C)C)C(=O)NCC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-2-({[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}amino)-3-thiophenecarboxamide](/img/structure/B4700892.png)
![ethyl [4-(1-pyrrolidinylcarbonyl)phenyl]carbamate](/img/structure/B4700898.png)


![N-(3,4-dichlorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4700924.png)

![2-{[4-(1-piperidinylmethyl)benzoyl]amino}-N-propylbenzamide](/img/structure/B4700955.png)
![N-{[2-(3,4-dimethoxybenzoyl)hydrazino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4700958.png)
![4-(5-{2-[(4-chlorophenyl)sulfonyl]-2-cyanovinyl}-2-furyl)benzenesulfonamide](/img/structure/B4700965.png)
![N-[3-(3-nitro-1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4700976.png)
![2-[(4-phenyl-5,6-dihydrobenzo[h]quinazolin-2-yl)amino]benzoic acid](/img/structure/B4700993.png)


![3-[3-(2-chlorophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4701003.png)